1-Chloro-2,5-difluoro-3-iodobenzene

Catalog No.
S12198890
CAS No.
M.F
C6H2ClF2I
M. Wt
274.43 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloro-2,5-difluoro-3-iodobenzene

Product Name

1-Chloro-2,5-difluoro-3-iodobenzene

IUPAC Name

1-chloro-2,5-difluoro-3-iodobenzene

Molecular Formula

C6H2ClF2I

Molecular Weight

274.43 g/mol

InChI

InChI=1S/C6H2ClF2I/c7-4-1-3(8)2-5(10)6(4)9/h1-2H

InChI Key

UTTGTMBMOPDVKF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)F)I)F

1-Chloro-2,5-difluoro-3-iodobenzene is an aromatic compound characterized by a benzene ring substituted with one chlorine atom, two fluorine atoms, and one iodine atom. Its molecular formula is C6_6H3_3ClF2_2I, and it belongs to a class of halogenated aromatic compounds known for their diverse chemical properties and applications. The specific arrangement of halogen substituents significantly influences the compound's reactivity and biological activity.

, including:

  • Nucleophilic Aromatic Substitution: The compound can undergo nucleophilic substitution where the iodine atom can be replaced by nucleophiles such as hydroxide ions or amines. This reaction is facilitated by the electron-withdrawing effects of the halogens, which stabilize the negative charge developed during the reaction.
  • Oxidation and Reduction: The compound can be oxidized to form higher oxidation state derivatives or reduced to remove halogen substituents. Common reagents for oxidation include potassium permanganate, while reducing agents like lithium aluminum hydride are typically used for reduction.

Common Reagents and Conditions

  • Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in polar solvents.
  • Oxidation: Potassium permanganate or hydrogen peroxide.
  • Reduction: Lithium aluminum hydride or sodium borohydride.

The biological activity of 1-chloro-2,5-difluoro-3-iodobenzene has been explored in various contexts. The presence of halogens can enhance its interaction with biological macromolecules, making it a candidate for drug development and radiolabeled compounds for imaging studies. Its unique structure allows it to engage with specific molecular targets, potentially influencing pharmacological activities.

The synthesis of 1-chloro-2,5-difluoro-3-iodobenzene typically involves multi-step processes that include halogenation reactions. A common method includes:

  • Iodination of 1-chloro-2,5-difluorobenzene: This involves treating 1-chloro-2,5-difluorobenzene with iodine and an oxidizing agent under controlled conditions to selectively introduce the iodine atom at the desired position on the benzene ring.
  • Industrial Production: For larger-scale production, continuous flow reactors may be used along with advanced purification techniques to optimize yield and purity.

1-Chloro-2,5-difluoro-3-iodobenzene has several applications across different fields:

  • Chemistry: Serves as an intermediate in synthesizing more complex organic molecules.
  • Biology: Investigated for potential use in developing radiolabeled compounds for imaging studies.
  • Medicine: Explored for its role in drug development, particularly in synthesizing pharmaceutical compounds.
  • Industry: Utilized in producing specialty chemicals and materials with specific properties.

Interaction studies involving 1-chloro-2,5-difluoro-3-iodobenzene focus on its reactivity with biological macromolecules and other substances. The compound's unique halogen arrangement influences its binding affinity and reactivity profiles, making it a subject of interest in medicinal chemistry and organic synthesis.

Several compounds share structural similarities with 1-chloro-2,5-difluoro-3-iodobenzene. Here are notable examples:

Compound NameCAS NumberSimilarity Index
1-Chloro-2,4-difluoro-3-iodobenzene1097871-23-20.88
1-Chloro-2-iodobenzene127654-70-00.84
1,3-Difluoro-2-iodobenzene1208074-94-50.86

Uniqueness of 1-Chloro-2,5-Difluoro-3-Iodobenzene

The uniqueness of 1-chloro-2,5-difluoro-3-iodobenzene lies in the specific positions of its halogen substituents on the benzene ring. This arrangement affects its chemical reactivity and physical properties compared to its analogs. For instance, the presence of fluorine atoms at the 2 and 5 positions enhances the compound's stability and influences its electronic properties, making it distinct from other similar compounds.

XLogP3

3.4

Hydrogen Bond Acceptor Count

2

Exact Mass

273.88578 g/mol

Monoisotopic Mass

273.88578 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-09-2024

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